5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the amino, cyclopentyl, and fluorophenyl groups. Common reagents used in these reactions include azides, amines, and various catalysts to facilitate the cycloaddition reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and fluorophenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting certain biological pathways, making it a candidate for drug development.
Medicine: It has been investigated for its anti-cancer and anti-inflammatory properties.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the phosphorylation of proteins involved in cell signaling pathways, such as ERK1/2, AKT, and p38MAPK . These pathways are crucial for cell proliferation, differentiation, and survival, making the compound a potential therapeutic agent for diseases characterized by abnormal cell growth and inflammation.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid derivatives
- 1,2,3-triazole-4-carboxamide derivatives
Compared to these compounds, 5-amino-N-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
5-amino-N-cyclopentyl-1-(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-9-5-7-11(8-6-9)20-13(16)12(18-19-20)14(21)17-10-3-1-2-4-10/h5-8,10H,1-4,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZKRSDVYXZAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.